(3-Propanoylphenyl)boronsäure

Übersicht

Beschreibung

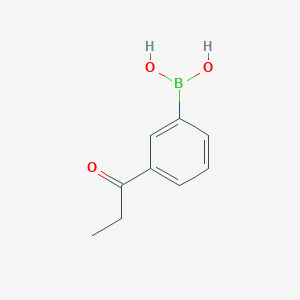

(3-Propanoylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propanoyl group at the meta position

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

(3-Propanoylphenyl)boronic acid and its derivatives have been studied for their potential as anticancer agents. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating the cell cycle and apoptosis in cancer cells. For instance, compounds similar to (3-propanoylphenyl)boronic acid have shown effectiveness in halting the progression of cancer cells at the G2/M phase of the cell cycle, leading to significant growth inhibition in various cancer models .

2. Antibacterial Properties

Boronic acids, including (3-propanoylphenyl)boronic acid, have demonstrated antibacterial activity against resistant bacterial strains. They act as inhibitors of class C β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Research has indicated that these compounds can enhance the efficacy of existing antibiotics by preventing the breakdown of these drugs by resistant bacteria .

3. Drug Delivery Systems

The unique properties of boronic acids allow for their use in targeted drug delivery systems. (3-Propanoylphenyl)boronic acid can form reversible covalent bonds with diols present on glycoproteins found on cancer cell surfaces, enhancing selectivity and efficacy in drug delivery . This mechanism is particularly advantageous for delivering chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity.

Chemical Biology Applications

1. Molecular Recognition

Boronic acids are increasingly used as chemical receptors due to their ability to selectively bind to polyhydroxy compounds. The formation of boronate esters with diols allows for the development of sensors and detection systems for biological analytes, such as glucose and other saccharides . (3-Propanoylphenyl)boronic acid can be incorporated into sensor designs that exploit this property for real-time monitoring of biomolecules.

2. Click Chemistry

Recent advancements in click chemistry have highlighted the utility of boronic acids in dynamic covalent chemistry. (3-Propanoylphenyl)boronic acid can participate in reversible reactions that are useful for creating complex biomaterials and drug delivery systems . This application is particularly relevant in developing responsive materials that can change properties under physiological conditions.

Material Science Applications

1. Self-Healing Polymers

Research has demonstrated that boronic acids can be used to create self-healing materials through dynamic covalent bonding. By incorporating (3-propanoylphenyl)boronic acid into polymer matrices, scientists have developed materials capable of repairing themselves after damage, which has implications for various industrial applications .

2. Nanocarriers for Drug Delivery

The design of nanocarriers utilizing iminoboronate chemistry has shown promise in targeting cancer therapies effectively. These nanocarriers can release therapeutic agents in response to specific stimuli, enhancing treatment efficacy while reducing side effects .

Case Studies

Wirkmechanismus

Target of Action

(3-Propanoylphenyl)boronic Acid, also known as 3-PROPIONYLPHENYLBORONIC ACID, is a boron-based compound that is widely used in organic synthesis Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in many biochemical reactions .

Mode of Action

Boronic acids are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules . This property allows them to modulate the activity of these targets, leading to various biochemical effects.

Biochemical Pathways

For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetics of boronic acids can vary significantly depending on their chemical structure and the presence of functional groups .

Result of Action

For instance, they can modulate enzyme activity, influence signal transduction pathways, and affect cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Propanoylphenyl)boronic Acid. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of boronic acids . Furthermore, the compound’s interaction with its environment can influence its bioavailability and its ability to reach and interact with its targets .

Biochemische Analyse

Biochemical Properties

3-PROPIONYLPHENYLBORONIC ACID is known to participate in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Cellular Effects

Related boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Related boronic acids have been studied for their temporal effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3-PROPIONYLPHENYLBORONIC ACID in animal models. The effects of related compounds have been studied in various animal models .

Metabolic Pathways

3-PROPIONYLPHENYLBORONIC ACID is likely involved in metabolic pathways related to boronic acids. These pathways may involve interactions with enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been studied for their transport and distribution .

Subcellular Localization

Related compounds have been studied for their subcellular localization and effects on activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-propanoylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and often requires a base such as potassium acetate .

Industrial Production Methods: Industrial production of (3-propanoylphenyl)boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Propanoylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The propanoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Amides, esters, or ethers.

Vergleich Mit ähnlichen Verbindungen

3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of a propanoyl group.

4-Formylphenylboronic Acid: Similar structure but with the formyl group at the para position.

Uniqueness: (3-Propanoylphenyl)boronic acid is unique due to the presence of the propanoyl group, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in both Suzuki-Miyaura coupling and protease inhibition highlights its versatility and broad applicability in different fields .

Biologische Aktivität

(3-Propanoylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of (3-propanoylphenyl)boronic acid, supported by relevant research findings, case studies, and data tables.

(3-Propanoylphenyl)boronic acid is a boronic acid derivative characterized by its boron atom bonded to a phenyl group with a propanoyl substituent. The presence of the boron atom allows for unique interactions with biological molecules, making it a valuable compound in drug discovery and development.

Antibacterial Activity

Research has demonstrated that boronic acids exhibit significant antibacterial properties. A study on various boronic acid derivatives, including (3-propanoylphenyl)boronic acid, indicated that they can effectively inhibit the growth of resistant bacterial strains.

Key Findings:

- The compound showed effective inhibition against Escherichia coli with an inhibitory concentration (IC50) of 6.50 mg/mL .

- Boronic acids act as bioisosteres of carbonyls in β-lactams, enhancing their binding to bacterial enzymes such as β-lactamases .

Anticancer Activity

(3-Propanoylphenyl)boronic acid has been evaluated for its anticancer potential. A notable study highlighted its ability to inhibit cancer cell proliferation by inducing cell cycle arrest.

Research Findings:

- The compound was shown to halt the progression of the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition .

- In vitro studies reported an IC50 value of 8.21 nM against specific cancer cell lines, indicating potent anticancer activity .

Enzyme Inhibition

Boronic acids are known for their ability to form reversible covalent bonds with serine residues in enzymes, which can lead to effective inhibition.

Enzyme Activity Data:

- (3-Propanoylphenyl)boronic acid demonstrated moderate acetylcholinesterase inhibition with an IC50 of 115.63 ± 1.16 µg/mL and high butyrylcholinesterase inhibition with an IC50 of 3.12 ± 0.04 µg/mL .

- It also exhibited antiurease and antityrosinase activities with IC50 values of 1.10 ± 0.06 µg/mL and 11.52 ± 0.46 µg/mL respectively .

Comparative Biological Activity Table

Case Studies

A comprehensive study assessed the biological activities of various boronic acids, including (3-propanoylphenyl)boronic acid, focusing on their potential applications in pharmaceuticals and cosmetics due to their antioxidant and antibacterial properties.

Study Highlights:

- The synthesized compound showed significant antioxidant activity with IC50 values indicating high efficacy in scavenging free radicals .

- Histological evaluations confirmed that the compound had no toxic effects on healthy cells while exhibiting cytotoxic effects on cancerous cell lines, suggesting its potential for therapeutic applications .

Eigenschaften

IUPAC Name |

(3-propanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGUQPUGHVSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400709 | |

| Record name | (3-propanoylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-64-0 | |

| Record name | (3-propanoylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.